Cas no 200346-83-4 (4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester)
200346-83-4 structure
Product Name:4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester
Numéro CAS:200346-83-4
Le MF:C41H49F2N8O9P
Mégawatts:866.846537351608
CID:1394044
PubChem ID:9833604
Update Time:2025-04-20
4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester
- SCH-59884
- 2,5-anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-({4-[4-(4-{1-[(1S,2S)-1-ethyl-2-{[4-(phosphonooxy)butanoyl]oxy}propyl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
- [(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate
- CHEBI:34971
- Q27116342
- SCHEMBL20711882
- Sch 59884
- 200346-83-4
- DTXSID30431409
-
- Piscine à noyau: 1S/C41H49F2N8O9P/c1-3-38(29(2)60-39(52)5-4-20-59-61(54,55)56)51-40(53)50(28-46-51)34-9-7-32(8-10-34)47-16-18-48(19-17-47)33-11-13-35(14-12-33)57-23-30-22-41(58-24-30,25-49-27-44-26-45-49)36-15-6-31(42)21-37(36)43/h6-15,21,26-30,38H,3-5,16-20,22-25H2,1-2H3,(H2,54,55,56)/t29-,30+,38-,41-/m0/s1
- La clé Inchi: NLHJBJQMMYCBTA-IGIZVOCXSA-N
- Sourire: P(=O)(O)(O)OCCCC(=O)O[C@@H](C)[C@H](CC)N1C(N(C=N1)C1C=CC(=CC=1)N1CCN(C2C=CC(=CC=2)OC[C@@H]2CO[C@](C3C=CC(=CC=3F)F)(CN3C=NC=N3)C2)CC1)=O
Propriétés calculées
- Qualité précise: 866.33317
- Masse isotopique unique: 866.33281849g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 61
- Nombre de liaisons rotatives: 19
- Complexité: 1520
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 185Ų
Propriétés expérimentales
- Le PSA: 184.62
4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester Littérature connexe
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
200346-83-4 (4-(Phosphonooxy)butyric acid 2(S)-[4-[4-[4-[4-[5(R)-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3(R)-ylmethoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1(S)-methylbutyl ester) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot